molecular formula C20H19N3O4S B2371842 (2Z)-2-{[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]imino}-8-methoxy-2H-chromene-3-carboxamide CAS No. 325799-95-9

(2Z)-2-{[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]imino}-8-methoxy-2H-chromene-3-carboxamide

Cat. No. B2371842
CAS RN: 325799-95-9
M. Wt: 397.45
InChI Key: BPQCCNHXVYURNA-NMWGTECJSA-N
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Description

Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure . The compound’s stereochemistry is also analyzed if applicable.


Chemical Reactions Analysis

This involves studying the compound’s reactivity. It includes identifying the reactions the compound undergoes, the conditions for these reactions, and the products formed .


Physical And Chemical Properties Analysis

The compound’s physical properties (e.g., melting point, boiling point, solubility) and chemical properties (e.g., acidity, basicity, stability) are determined .

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves identifying the biological target (e.g., a protein or DNA), how the compound interacts with this target, and the resulting biological effect .

Safety and Hazards

The compound’s safety profile is assessed. This includes its toxicity, flammability, and environmental impact. Appropriate handling and disposal procedures are also outlined .

properties

IUPAC Name

(2Z)-2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]-8-methoxychromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-26-13-7-4-5-10-9-12(17(21)24)19(27-16(10)13)23-20-15(18(22)25)11-6-2-3-8-14(11)28-20/h4-5,7,9H,2-3,6,8H2,1H3,(H2,21,24)(H2,22,25)/b23-19-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPQCCNHXVYURNA-NMWGTECJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=NC3=C(C4=C(S3)CCCC4)C(=O)N)C(=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1O/C(=N\C3=C(C4=C(S3)CCCC4)C(=O)N)/C(=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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